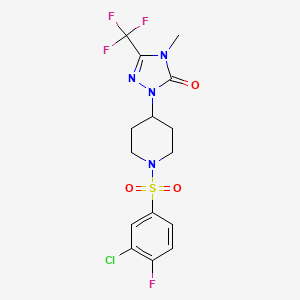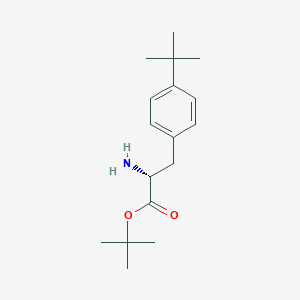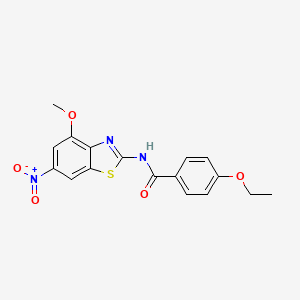![molecular formula C20H27N3O4 B2417490 N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide CAS No. 894027-45-3](/img/structure/B2417490.png)
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen and one carbonyl group. It also has a spiro[4.5]decane structure, which is a bicyclic system with one atom being common to both rings .
Molecular Structure Analysis
The molecule likely has several stereocenters due to the presence of the spirocyclic system and the pyrrolidinone ring. The exact 3D structure would depend on the stereochemistry at these centers .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyrrolidinone ring could undergo reactions like nucleophilic addition. The spirocyclic system might also undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the carbonyl could impact its solubility in different solvents .科学的研究の応用
Antiviral Activity
N-(1-(3,4-Dimethylphenyl)-5-Oxopyrrolidin-3-yl)-1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxamide and its derivatives have been explored for antiviral properties. For instance, the compound's antiviral activity against influenza A and B viruses was studied, showing significant inhibitory effects, particularly against the influenza A/H3N2 virus (Göktaş et al., 2012). Further studies have also evaluated the antiviral efficacy of related compounds against human coronaviruses, indicating their potential in developing new classes of antiviral molecules (Apaydın et al., 2020).
Nonlinear Optical Material Development
The compound has been identified as a potential candidate for nonlinear optical materials. Studies have focused on its application in devices like frequency doublers for laser diodes in the blue region. The crystal growth, characterization, and optical properties of derivatives like 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane have been extensively researched (Kagawa et al., 1994).
Pharmacological Applications
Certain derivatives of this compound have been synthesized and evaluated for their pharmacological properties, including dopamine agonist activity. For example, 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes were studied for their potential as dopamine agonists, though the central nervous system activity was not significant in the investigated compounds (Brubaker & Colley, 1986).
Chemical Synthesis and Characterization
The compound and its derivatives have been synthesized through various methods, including Mannich reactions and microwave-assisted synthesis. Their structures have been confirmed using spectral and elemental analysis, demonstrating their versatility in chemical synthesis (Sharifkanov et al., 2001).
Antibacterial Properties
Research into the antibacterial properties of related compounds, like 7,9-diphenyl-1,4-dioxa-8-azaspiro[4.5]decane derivatives, has shown promising results against various bacterial species. These studies have contributed to the understanding of the antibacterial potential of these compounds (Natarajan et al., 2021).
作用機序
Safety and Hazards
将来の方向性
The future research directions would depend on the context in which this compound is being studied. If it’s a potential drug, future studies might focus on its pharmacological effects and toxicity. If it’s an intermediate in a chemical synthesis, future research might aim to optimize its synthesis .
特性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4/c1-14-3-4-17(11-15(14)2)23-13-16(12-18(23)24)21-19(25)22-7-5-20(6-8-22)26-9-10-27-20/h3-4,11,16H,5-10,12-13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDXZJDSAJSJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC4(CC3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2417408.png)
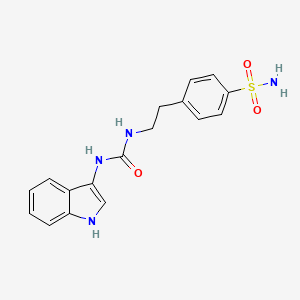
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2417410.png)
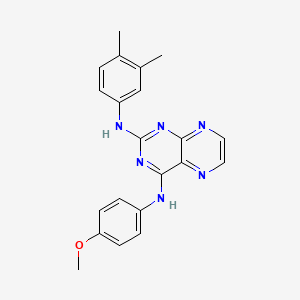
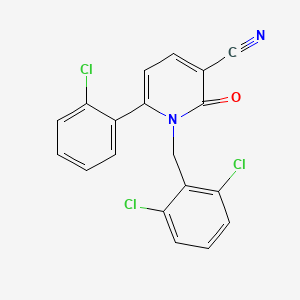

![2-(4-chlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2417418.png)
![tert-Butyl 8-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2417420.png)
![5-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2417421.png)
